(4-Cyclohexylphenoxy)acetic acid
Overview
Description
(4-Cyclohexylphenoxy)acetic acid is an organic compound with the molecular formula C14H18O3 It is characterized by a phenoxy group substituted with a cyclohexyl ring and an acetic acid moiety
Mechanism of Action
Target of Action
The primary target of (4-Cyclohexylphenoxy)acetic acid is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is a promising target for the development of drugs to treat neurological diseases .
Mode of Action
It is known that acetic acid, a related compound, can induce pain sensation by leading to the production of a localized inflammatory response from the release of free arachidonic acid from tissue phospholipids via cyclooxygenase (cox), producing prostaglandin .
Biochemical Pathways
It is known that acetic acid, a related compound, is involved in numerous metabolic pathways in all plants .
Pharmacokinetics
Most nonsteroidal anti-inflammatory drugs (nsaids), which include acetic acid derivatives, are mainly administered orally and are best described by the ladme model, which describes the liberation, absorption, distribution, metabolism, and elimination of a drug .
Result of Action
It is known that acetic acid, a related compound, is an antimicrobial agent used to treat susceptible infections of the external auditory canal .
Action Environment
It is known that environmental factors such as the acid–base value, temperature, moisture, reaction time, and additives can influence the release characteristics of carbonized fly ash, a process that involves acetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclohexylphenoxy)acetic acid typically involves the reaction of 4-cyclohexylphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst would be essential to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclohexylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated phenoxyacetic acids.
Scientific Research Applications
(4-Cyclohexylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: Lacks the cyclohexyl group, making it less hydrophobic.
Cyclohexylacetic acid: Lacks the phenoxy group, resulting in different reactivity and properties.
4-Phenylphenoxyacetic acid: Contains a phenyl group instead of a cyclohexyl group, affecting its steric and electronic properties.
Uniqueness
(4-Cyclohexylphenoxy)acetic acid is unique due to the presence of both a cyclohexyl group and a phenoxyacetic acid moiety. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(4-cyclohexylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-14(16)10-17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODXAKQIZRQXBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325936 | |
Record name | (4-cyclohexylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-56-4 | |
Record name | NSC522030 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522030 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-cyclohexylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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